Cas no 120-79-6 (N,N'-Dimethylethanebis(thioamide))
N,N'-Dimethylethanebis(thioamide) Chemical and Physical Properties
Names and Identifiers
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- Ethanedithioamide,N1,N2-dimethyl-
- N,N'-DIMETHYLDITHIOOXAMIDE
- N,N'-Dimethylethanebis(thioamide)
- N.N'-Dimethyldithiooxamide
- N,N'-dimethylethanedithioamide
- USAF mk-4
- CH3NHCSCSNHCH3
- WLN: SUYM1 & YUS & M1
- N,N'-Dimethyldithioxamide
- N N-DIMETHYLDITHIOOXAMIDE
- n,n’-dimethyldithio-oxamid
- Oxamide, N,N'-dimethyldithio-
- N,N'-Dimethyl-dithiooxalamide
- n,n’-dimethyl-ethanedithioamid
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- MDL: MFCD00022131
- Inchi: 1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)
- InChI Key: MQLIZYQZJMPNFI-UHFFFAOYSA-N
- SMILES: S=C(C(NC)=S)NC
Computed Properties
- Exact Mass: 148.01300
- Monoisotopic Mass: 148.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 96.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.5
- Topological Polar Surface Area: 88.2A^2
Experimental Properties
- Density: 1.213
- Boiling Point: 196.1°Cat760mmHg
- Flash Point: 72.4°C
- Refractive Index: 1.609
- PSA: 88.24000
- LogP: 0.86180
N,N'-Dimethylethanebis(thioamide) Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N,N'-Dimethylethanebis(thioamide) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 063567-500mg |
N,N'-Dimethylethanebis(thioamide) |
120-79-6 | 500mg |
$95.00 | 2023-09-10 | ||
| TRC | N054940-500mg |
N,N'-Dimethylethanebis(thioamide) |
120-79-6 | 500mg |
$ 195.00 | 2022-06-03 | ||
| TRC | N054940-1000mg |
N,N'-Dimethylethanebis(thioamide) |
120-79-6 | 1g |
$ 315.00 | 2022-06-03 | ||
| TRC | N054940-2000mg |
N,N'-Dimethylethanebis(thioamide) |
120-79-6 | 2g |
$ 505.00 | 2022-06-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N166512-250mg |
N,N'-DIMETHYLDITHIOOXAMIDE |
120-79-6 | 250mg |
¥1,191.00 | 2021-05-24 | ||
| abcr | AB408553-500 mg |
N,N'-Dimethylethanebis(thioamide) |
120-79-6 | 500MG |
€151.00 | 2022-08-31 | ||
| abcr | AB408553-1 g |
N,N'-Dimethylethanebis(thioamide) |
120-79-6 | 1g |
€165.60 | 2022-08-31 | ||
| abcr | AB408553-5 g |
N,N'-Dimethylethanebis(thioamide) |
120-79-6 | 5g |
€368.40 | 2022-08-31 | ||
| abcr | AB408553-10 g |
N,N'-Dimethylethanebis(thioamide) |
120-79-6 | 10g |
€508.80 | 2022-08-31 | ||
| abcr | AB408553-25 g |
N,N'-Dimethylethanebis(thioamide) |
120-79-6 | 25g |
€1,047.00 | 2022-08-31 |
N,N'-Dimethylethanebis(thioamide) Suppliers
N,N'-Dimethylethanebis(thioamide) Related Literature
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Ognyan Bozhkov,L. V. Borisova Anal. Commun. 1996 33 133
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2. Index pages
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3. Index pages
Additional information on N,N'-Dimethylethanebis(thioamide)
Recent Advances in the Study of N,N'-Dimethylethanebis(thioamide) (CAS: 120-79-6) in Chemical Biology and Pharmaceutical Research
N,N'-Dimethylethanebis(thioamide) (CAS: 120-79-6) is a sulfur-containing organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique thioamide functional groups, has been explored for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The growing interest in this molecule stems from its structural versatility and ability to interact with various biological targets, making it a promising candidate for drug discovery and development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of N,N'-Dimethylethanebis(thioamide). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. These findings suggest that N,N'-Dimethylethanebis(thioamide) could serve as a lead compound for developing novel antibiotics to combat drug-resistant bacterial infections.
In the field of cancer research, a 2024 investigation reported in Bioorganic & Medicinal Chemistry Letters revealed that N,N'-Dimethylethanebis(thioamide) exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overactive PI3K/AKT/mTOR signaling pathways. The study employed a combination of in vitro assays and molecular docking simulations to demonstrate that the compound interacts with the ATP-binding site of PI3Kγ, thereby inhibiting its activity. This discovery opens new avenues for developing targeted therapies for cancers characterized by dysregulated PI3K signaling.
The chemical properties of N,N'-Dimethylethanebis(thioamide) (CAS: 120-79-6) have also been the subject of recent investigations. A 2023 study in the Journal of Physical Chemistry A employed advanced spectroscopic techniques and computational modeling to characterize the compound's conformational dynamics and electronic structure. The researchers found that the thioamide groups exhibit significant rotational flexibility, which may contribute to the compound's ability to adapt to different biological targets. These structural insights are valuable for rational drug design efforts aimed at optimizing the compound's pharmacological properties.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to N,N'-Dimethylethanebis(thioamide) and its derivatives. A 2024 publication in Organic Process Research & Development described a novel catalytic system that enables the direct thioamidation of N,N'-dimethylethylenediamine with elemental sulfur under mild conditions. This method offers improved yields and reduced environmental impact compared to traditional synthetic approaches, potentially facilitating larger-scale production for preclinical studies.
Looking forward, researchers are exploring the potential of N,N'-Dimethylethanebis(thioamide) in combination therapies and drug delivery systems. Preliminary studies suggest that the compound may enhance the efficacy of certain chemotherapeutic agents when used in combination, possibly through modulation of drug efflux pumps or cellular uptake mechanisms. Additionally, the thioamide groups present opportunities for developing prodrug strategies or conjugating the compound with targeting moieties for site-specific delivery.
In conclusion, recent research on N,N'-Dimethylethanebis(thioamide) (CAS: 120-79-6) highlights its multifaceted potential in chemical biology and pharmaceutical applications. While significant progress has been made in understanding its biological activities and chemical properties, further studies are needed to fully explore its therapeutic potential and address challenges related to pharmacokinetics and toxicity. The compound's unique structural features and diverse biological activities position it as an exciting subject for continued investigation in drug discovery and development.
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